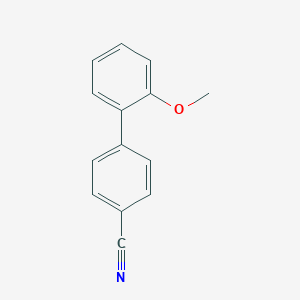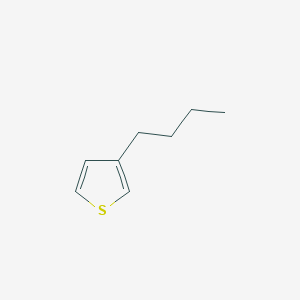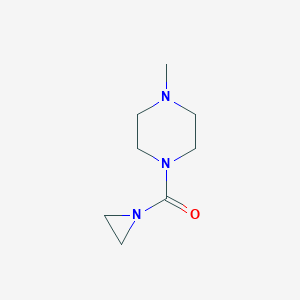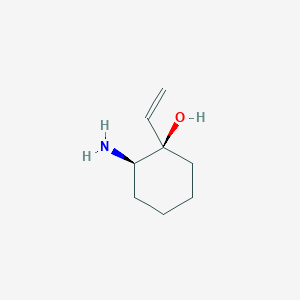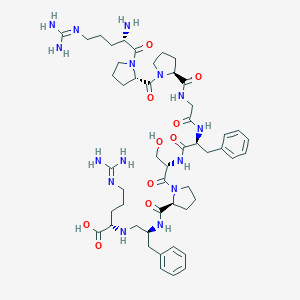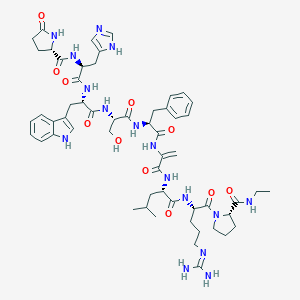
LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Luteinizing hormone-releasing hormone (LHRH) is a hormone that plays a crucial role in the regulation of reproductive function in both males and females. The synthesis of LHRH and its analogs has been an area of interest for researchers, as they have potential applications in various fields, including reproductive medicine and cancer treatment. One such analog is phe(5)-delta-ala(6)-N-Et-pronh2(9)-LHRH, which has been extensively studied for its therapeutic potential.
作用机制
Phe(5)-delta-ala(6)-N-Et-pronh2(9)-LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- acts by binding to the LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- receptor, which is expressed on the surface of various cells, including those in the pituitary gland and certain cancer cells. This binding leads to the activation of intracellular signaling pathways, which ultimately result in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in the pituitary gland. In cancer cells, the activation of these signaling pathways leads to the inhibition of cell growth and proliferation.
生化和生理效应
The biochemical and physiological effects of phe(5)-delta-ala(6)-N-Et-pronh2(9)-LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- are primarily mediated through the release of LH and FSH. In women, this leads to the stimulation of ovulation and the production of estrogen and progesterone. In men, it leads to the production of testosterone. In cancer cells, the inhibition of cell growth and proliferation is mediated through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis.
实验室实验的优点和局限性
One of the main advantages of using phe(5)-delta-ala(6)-N-Et-pronh2(9)-LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- in lab experiments is its high potency and specificity for the LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- receptor. This allows for precise and targeted effects on cells expressing this receptor. However, one limitation is that the effects of phe(5)-delta-ala(6)-N-Et-pronh2(9)-LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- may vary depending on the cell type and experimental conditions, which can make interpretation of results challenging.
未来方向
There are several future directions for research on phe(5)-delta-ala(6)-N-Et-pronh2(9)-LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)-, including:
1. Investigation of its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
2. Development of more potent and selective LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- analogs for improved therapeutic efficacy.
3. Study of its effects on other physiological processes, such as the immune system and metabolism.
4. Exploration of its potential as a diagnostic tool for detecting LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- receptor expression in cancer cells.
5. Investigation of its effects on other hormone-sensitive tumors, such as ovarian and endometrial cancer.
In conclusion, phe(5)-delta-ala(6)-N-Et-pronh2(9)-LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- is a promising analog of LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- with potential applications in reproductive medicine and cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
合成方法
The synthesis of phe(5)-delta-ala(6)-N-Et-pronh2(9)-LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- involves the modification of the LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- peptide sequence by introducing specific amino acid substitutions. This can be achieved through solid-phase peptide synthesis, which involves the stepwise addition of amino acids onto a solid support. The final product is then cleaved from the solid support and purified through various chromatographic techniques.
科学研究应用
Phe(5)-delta-ala(6)-N-Et-pronh2(9)-LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- has been studied extensively for its potential applications in reproductive medicine and cancer treatment. In reproductive medicine, it has been shown to stimulate ovulation and improve fertility in women with ovulatory disorders. In cancer treatment, it has been investigated for its ability to inhibit the growth of hormone-sensitive tumors, such as prostate and breast cancer.
属性
CAS 编号 |
114681-52-6 |
|---|---|
产品名称 |
LHRH, phe(5)-delta-ala(6)-N-Et-pronh2(9)- |
分子式 |
C56H76N16O11 |
分子量 |
1149.3 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxoprop-1-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H76N16O11/c1-5-60-54(82)45-18-12-22-72(45)55(83)39(17-11-21-61-56(57)58)66-50(78)40(23-31(2)3)67-47(75)32(4)64-49(77)41(24-33-13-7-6-8-14-33)68-53(81)44(29-73)71-51(79)42(25-34-27-62-37-16-10-9-15-36(34)37)69-52(80)43(26-35-28-59-30-63-35)70-48(76)38-19-20-46(74)65-38/h6-10,13-16,27-28,30-31,38-45,62,73H,4-5,11-12,17-26,29H2,1-3H3,(H,59,63)(H,60,82)(H,64,77)(H,65,74)(H,66,78)(H,67,75)(H,68,81)(H,69,80)(H,70,76)(H,71,79)(H4,57,58,61)/t38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
InChI 键 |
CNKLBRNRTPHRBD-FKRLEHQTSA-N |
手性 SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C(=C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(=C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
规范 SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(=C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
其他 CAS 编号 |
114681-52-6 |
序列 |
XHWSFXLRP |
同义词 |
5-PDADG-LHRH 5-Phe-6-delta-Ala-9-N-Et-ProNH2-10-des-GlyNH2-LHRH GnRH, Phe(5)-delta-Ala(6)-N-Et-ProNH2(9)- LHRH, Phe(5)-delta-Ala(6)-N-Et-ProNH2(9)- LHRH, phenylalanyl(5)-delta-Alanyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



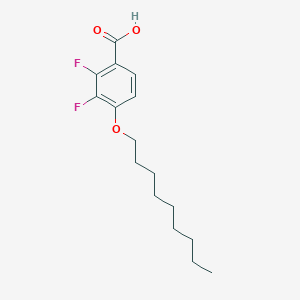
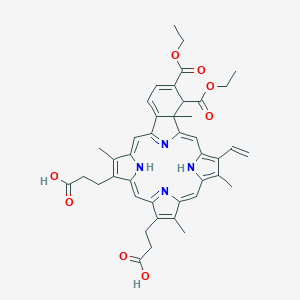
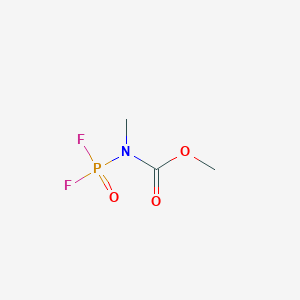
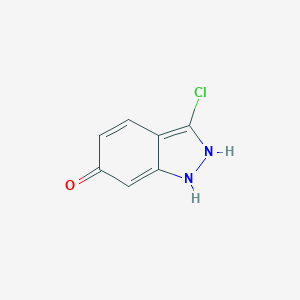
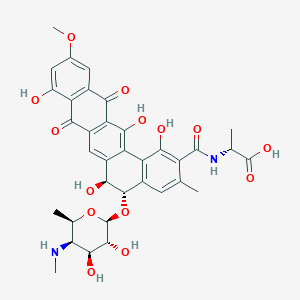
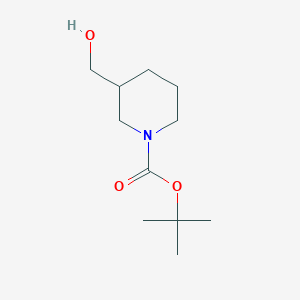
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)
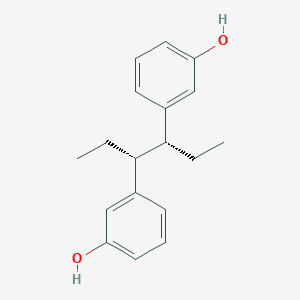
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
